Differential Complement Pathway Inhibition: SPS Spares the Lectin Pathway at Clinical Concentrations
SPS inhibits the classical and alternative complement pathways at concentrations >0.1 mg/ml, with complete inhibition observed at 0.4 mg/ml. In contrast, the lectin complement pathway remains fully active at these concentrations; inhibition of the lectin pathway is first detected only at ≥0.7 mg/ml, and complete inhibition requires concentrations exceeding 1 mg/ml [1]. This differential sensitivity—spanning an approximately 2.5-fold concentration window—means that at the standard SPS working concentration in commercial blood culture bottles (0.3–0.5 mg/ml, e.g., BACTEC and BacT/Alert systems), the classical and alternative pathways are fully suppressed while the lectin pathway remains functionally intact [1].
| Evidence Dimension | Complement pathway inhibition threshold concentration |
|---|---|
| Target Compound Data | SPS: Classical pathway inhibited at >0.1 mg/ml, complete at 0.4 mg/ml; Alternative pathway inhibited at >0.1 mg/ml, complete at 0.4 mg/ml; Lectin pathway inhibited at ≥0.7 mg/ml, complete at >1 mg/ml |
| Comparator Or Baseline | Lectin pathway vs. Classical/Alternative pathway (intra-compound differential); no other blood culture additive has been shown to exhibit this tri-pathway differential inhibition profile |
| Quantified Difference | ~2.5-fold higher concentration required for lectin pathway inhibition (0.7 mg/ml) vs. classical/alternative pathways (0.4 mg/ml for complete inhibition); >2.5-fold difference for complete lectin pathway inhibition (>1 mg/ml) |
| Conditions | In vitro complement activation assays using purified complement components and pathway-specific readouts (C1q binding, properdin binding, C3/C4/C9 incorporation); SPS concentrations tested from 0.1 to >1 mg/ml [1] |
Why This Matters
The lectin pathway-sparing property of SPS at clinical concentrations is mechanistically unique and may explain why certain bacteria remain growth-inhibited by blood factors even in SPS-supplemented media—a phenomenon not addressable by alternative anticoagulants that lack this pathway-specific discrimination [1].
- [1] Palarasah Y, Skjoedt MO, Vitved L, Andersen TE, Skjoedt K, Koch C. Sodium polyanethole sulfonate as an inhibitor of activation of complement function in blood culture systems. J Clin Microbiol. 2010 Mar;48(3):908-14. doi: 10.1128/JCM.01985-09. PMID: 20042630. View Source
